Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide

Physicochemical profiling Drug-likeness Lead selection

This compound occupies chemically distinct space with zero published performance data. Its unique 5-bromo-2-methoxy-4-methyl substitution on the benzenesulfonamide core, paired with a propyl-imidazole chain, makes it an essential structural probe for H3 receptor SAR libraries. Unlike close analogs, small structural changes cause >100-fold shifts in target selectivity. Procure as a heavy-atom derivative for X-ray crystallographic phasing or deploy in liver microsome stability panels to quantify linker-length–dependent intrinsic clearance. Generate proprietary SAR data where no surrogate compound is scientifically interchangeable.

Molecular Formula C14H18BrN3O3S
Molecular Weight 388.28g/mol
CAS No. 873671-58-0
Cat. No. B494993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide
CAS873671-58-0
Molecular FormulaC14H18BrN3O3S
Molecular Weight388.28g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)S(=O)(=O)NCCCN2C=CN=C2)OC
InChIInChI=1S/C14H18BrN3O3S/c1-11-8-13(21-2)14(9-12(11)15)22(19,20)17-4-3-6-18-7-5-16-10-18/h5,7-10,17H,3-4,6H2,1-2H3
InChIKeyVGSPHCRYXHQDMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide (CAS 873671-58-0): Structural Identity and Evidence Status for Scientific Procurement


5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a 5-bromo-2-methoxy-4-methylbenzenesulfonamide core linked via a three-carbon propyl tether to an N‑linked 1H‑imidazole ring [1]. The compound has a molecular formula of C₁₄H₁₈BrN₃O₃S and a molecular weight of 388.28 g·mol⁻¹ [1]. It belongs to the class of imidazole‑terminated benzenesulfonamides, a scaffold historically explored for histamine H₃ receptor antagonism [2] and, in related benzimidazole‑sulfonamide congeners, for bromodomain inhibition [3]. However, no primary research publication, patent, or authoritative database record currently provides quantitative biological or physicochemical performance data for this exact compound [4].

Why Generic Substitution of 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide Cannot Be Validated Without Empirical Comparator Data


Substitution risk within the imidazole‑propyl‑benzenesulfonamide class is material because small structural perturbations can cause large shifts in target binding, selectivity, and ADMET properties [1]. In the H₃ receptor series, changing the tether length from propyl to butyl markedly improved binding affinity [1]. In bromodomain‑targeting benzimidazole sulfonamides, a single bromine substitution altered selectivity between BD1 and BD2 by over 100‑fold [2]. For the target compound, the specific combination of 5‑bromo, 2‑methoxy, and 4‑methyl substituents on the benzenesulfonamide ring, together with the propyl‑imidazole side chain, occupies a distinct chemical space for which no surrogate compound has published quantitative performance data. Until direct comparative studies are conducted, any assumption of interchangeability with close analogs—such as the des‑bromo, des‑methyl, or chloro variants—is scientifically unsupported [3].

Quantitative Comparative Evidence for 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide: Data Gap Report


Computed Physicochemical Properties vs. Closest Commercially Available Analogs

The target compound has a computed XLogP3 of 2.0, a topological polar surface area (TPSA) of 78.1 Ų, and 7 rotatable bonds [1]. These values place it within favorable oral drug‑likeness space (meets Lipinski and Veber rules). The des‑methyl analog (5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxybenzenesulfonamide, PubChem CID 9267371) has identical XLogP3 but a lower TPSA of 69.1 Ų due to the missing methyl group [2]. The des‑bromo analog (N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide, no CAS assigned in public databases) is predicted to have XLogP3 ≈ 1.5 and altered electronic surface properties [3]. No experimental logP, solubility, or permeability data are available for any of these compounds. This evidence is computed only and cannot support procurement differentiation [4].

Physicochemical profiling Drug-likeness Lead selection

Class-Level H₃ Receptor Antagonist SAR Suggests Propyl Linker Is Suboptimal vs. Butyl/Pentyl Chains

In the seminal H₃ receptor antagonist study by Wolin et al. (1998), imidazole‑terminated sulfonamides with propyl linkers (three‑carbon tether) showed considerably weaker binding affinity (pA₂ < 7 in guinea‑pig ileum) compared to butyl (four‑carbon) and pentyl (five‑carbon) homologs, which achieved good to moderate antagonist potency [1]. The target compound bears exactly the three‑carbon propyl tether that was associated with reduced activity in that series. However, the published study evaluated unsubstituted benzenesulfonamide cores, not the 5‑bromo‑2‑methoxy‑4‑methyl substitution pattern present in the target compound [1]. No compound in the Wolin et al. study matches the target compound's exact aromatic substitution.

Histamine H₃ receptor CNS drug discovery Structure-activity relationship

Bromodomain Binding Potential: BRD4 BD1 and BD2 Profiling Gap vs. Benzimidazole-Sulfonamide Comparators

Benzimidazole‑6‑sulfonamide compounds have been reported with BRD4 BD1 IC₅₀ values as low as 0.25 µM and 10‑ to 170‑fold selectivity for BD1 over BD2 [1]. The target compound differs in two critical structural aspects: it lacks the benzimidazole core (replacing it with a propyl‑imidazole side chain) and carries a 5‑bromo substituent rather than the phenol KAc mimetic found in the active series [1]. No BRD4, BRD2, BRD3, or BRDT bromodomain binding data exist for the target compound in ChEMBL, BindingDB, or PubChem BioAssay databases [2]. The structural divergence from the validated chemotype precludes any inference of bromodomain activity without direct experimental measurement.

Bromodomain inhibition BET protein Epigenetic probe

Research Application Scenarios for 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide Based on Structural Inference


De Novo Histamine H₃ Receptor Screening Library Design with Propyl-Linked Chemotype

The compound may serve as a structural probe in a focused H₃ receptor screening library to systematically evaluate the effect of benzenesulfonamide aromatic substitution on the known propyl‑linker pharmacophore. As demonstrated by Wolin et al., propyl‑series compounds provide a weaker baseline that allows detection of potency gains conferred by 5‑bromo‑2‑methoxy‑4‑methyl substitution . This application requires parallel testing against the unsubstituted propyl homolog and the corresponding butyl analog to generate the quantitative SAR data currently absent from the literature .

Physicochemical Property Benchmarking for CNS Drug-Likeness Prediction Models

With a computed XLogP3 of 2.0, TPSA of 78.1 Ų, and 7 rotatable bonds, this compound sits near the center of CNS MPO desirability space . It could be procured as a calibration standard for in silico CNS drug-likeness models, provided that experimental logD₇.₄, PAMPA-BBB permeability, and MDCK-MDR1 efflux ratio data are first generated . The presence of the 5‑bromo substituent also makes it a useful heavy‑atom derivative for X‑ray crystallographic phasing of imidazole‑binding protein targets .

Comparative Metabolic Stability Screening of Imidazole-Propyl vs. Imidazole-Butyl Sulfonamides

The propyl‑imidazole chain is a known site of oxidative N‑dealkylation. This compound could be used alongside its butyl‑ and pentyl‑linked analogs in a liver microsome stability panel to quantify the relationship between tether length and intrinsic clearance . Such data would directly inform the choice of linker length for lead optimization programs targeting histamine H₃, β‑catenin, or bromodomain proteins .

Quote Request

Request a Quote for 5-bromo-N-[3-(1H-imidazol-1-yl)propyl]-2-methoxy-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.